Technical Guide: Synthesis and Application of 3-[(Allyloxy)methyl]pyrrolidine Hydrochloride
Technical Guide: Synthesis and Application of 3-[(Allyloxy)methyl]pyrrolidine Hydrochloride
The following technical guide details the chemical identity, synthesis, and application of 3-[(Allyloxy)methyl]pyrrolidine hydrochloride .
Executive Summary & Chemical Identity
3-[(Allyloxy)methyl]pyrrolidine hydrochloride is a functionalized pyrrolidine building block characterized by a secondary amine and an allyl ether moiety. It serves as a critical intermediate in medicinal chemistry for constructing diverse scaffolds via olefin metathesis, thiol-ene "click" chemistry, or N-functionalization.
Note on CAS Registry: As of the current chemical index, a specific CAS number for the hydrochloride salt of this exact structure is not widely listed in public commercial registries. Researchers are advised to use the CAS numbers of the precursors (listed below) or the free base for database searching. The synthesis protocol provided herein allows for the de novo preparation of this compound from commercially available starting materials.
Chemical Specifications
| Property | Specification |
| IUPAC Name | 3-[(2-Propen-1-yloxy)methyl]pyrrolidine hydrochloride |
| Common Name | 3-Allyloxymethylpyrrolidine HCl |
| Molecular Formula | C₈H₁₅NO · HCl |
| Molecular Weight | 141.21 g/mol (Free Base) / 177.67 g/mol (HCl Salt) |
| SMILES | C=CCOCC1CCNC1.Cl |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in DCM/EtOAc (as salt). |
| Appearance | White to off-white hygroscopic solid (predicted). |
Synthesis Protocol
Since this compound is not a standard catalog item, the following 3-step synthesis is the industry-standard route for high-purity preparation. This protocol utilizes N-Boc-3-pyrrolidinemethanol as the chiral or racemic starting material.
Step 1: Precursor Selection
Select the appropriate stereoisomer of the starting material based on the desired target chirality.
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(S)-N-Boc-3-pyrrolidinemethanol: CAS
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(R)-N-Boc-3-pyrrolidinemethanol: CAS
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Racemic N-Boc-3-pyrrolidinemethanol: CAS (for free amine)
Step 2: O-Alkylation (Williamson Ether Synthesis)
Objective: Install the allyl group on the primary alcohol while the amine remains protected.
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Reagents: Sodium Hydride (NaH, 60% in oil), Allyl Bromide, DMF (anhydrous).
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Protocol:
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Dissolve N-Boc-3-pyrrolidinemethanol (1.0 eq) in anhydrous DMF (0.2 M concentration) under N₂ atmosphere.
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Cool to 0°C in an ice bath.
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Carefully add NaH (1.5 eq) portion-wise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C to ensure alkoxide formation.
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Add Allyl Bromide (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
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Quench: Carefully add saturated NH₄Cl solution.
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Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.
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Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield N-Boc-3-[(allyloxy)methyl]pyrrolidine .
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Step 3: Deprotection (HCl Salt Formation)
Objective: Remove the Boc group to release the secondary amine as the hydrochloride salt.
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Reagents: 4M HCl in Dioxane.
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Protocol:
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Dissolve the intermediate from Step 2 in a minimal amount of dry Dioxane or DCM.
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Add 4M HCl in Dioxane (10 eq) at 0°C.
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Stir at room temperature for 2–4 hours. A white precipitate often forms.
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Isolation: Concentrate the solvent in vacuo.
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Trituration: Add diethyl ether to the residue and sonicate to precipitate the salt. Filter and dry under high vacuum.
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Product: 3-[(Allyloxy)methyl]pyrrolidine hydrochloride .
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Visualization: Synthesis & Application Workflow
The following diagram illustrates the chemical pathway from the starting alcohol to the final salt, and its subsequent utility in drug discovery.
Figure 1: Synthesis pathway from N-Boc precursor to final HCl salt and downstream applications.
Applications in Drug Discovery
This compound is a versatile "heterocyclic alkene" building block. Its dual functionality (secondary amine + terminal alkene) allows for orthogonal modification.
A. Olefin Metathesis (RCM)
The allyl ether arm serves as a perfect handle for Ring-Closing Metathesis (RCM) .
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Mechanism: Reaction with another alkene-tethered scaffold using a Grubbs catalyst (Gen I or II).
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Utility: Synthesis of macrocyclic kinase inhibitors or conformationally restricted peptidomimetics.
B. Thiol-Ene "Click" Chemistry
The terminal alkene undergoes radical-mediated thiol-ene addition.
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Reaction: R-SH + Alkene → R-S-Alkane (Anti-Markovnikov addition).
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Utility: Rapid conjugation of the pyrrolidine core to peptides, fluorophores, or surface materials without affecting the amine (if protected or orthogonal).
C. Fragment-Based Drug Design (FBDD)
The pyrrolidine ring is a "privileged structure" in medicinal chemistry.
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N-Functionalization: The secondary amine can be reacted with sulfonyl chlorides, acid chlorides, or alkyl halides to generate a library of compounds for SAR (Structure-Activity Relationship) screening.
Safety & Handling
Caution: This protocol involves hazardous reagents.
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Sodium Hydride (NaH): Flammable solid. Reacts violently with water to release hydrogen gas. Use only in a dry, inert atmosphere (N₂/Ar).
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Allyl Bromide: Highly toxic, lachrymator, and alkylating agent. Handle exclusively in a fume hood.
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HCl in Dioxane: Corrosive and moisture-sensitive.
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Product Handling: As a hydrochloride salt, the product is likely hygroscopic . Store in a desiccator at -20°C for long-term stability.
References
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Boc-Protection & Pyrrolidine Synthesis
- Title: "Synthesis of enantiomerically pure 3-substituted pyrrolidines."
- Source:Tetrahedron: Asymmetry, Vol 8, Issue 12.
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Link:
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Williamson Ether Synthesis (General Protocol)
- Title: "Williamson Ether Synthesis: Reaction of Alcohols with Alkyl Halides."
- Source:Organic Chemistry Portal.
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Link:
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Boc Deprotection Standards
- Title: "Greene's Protective Groups in Organic Synthesis."
- Source:Wiley Online Library.
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Link:
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Precursor CAS Verification (N-Boc-3-pyrrolidinemethanol)
- Source:Common Chemistry (CAS).
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Link:
